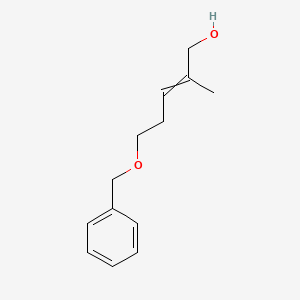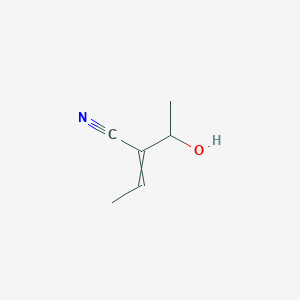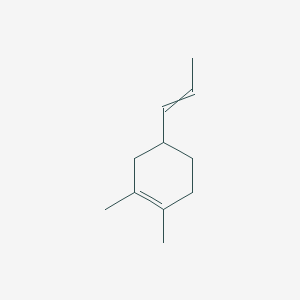![molecular formula C26H24N2O6 B14337378 1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) CAS No. 95965-06-3](/img/structure/B14337378.png)
1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes two nitrobenzene groups connected by a dimethoxyphenylene bridge
Méthodes De Préparation
The synthesis of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 2-methyl-4-nitrobenzaldehyde under acidic conditions, followed by a series of purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the conversion of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often facilitated by catalysts such as Lewis acids.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and disruption of cellular signaling .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione): This compound shares a similar phenylene core but differs in its functional groups.
1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2,5-dione): Another related compound with a different set of functional groups, used in different applications.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a similar methoxyphenylene structure but with different substituents.
The uniqueness of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic electronics.
Propriétés
Numéro CAS |
95965-06-3 |
|---|---|
Formule moléculaire |
C26H24N2O6 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
1,4-dimethoxy-2,5-bis[2-(2-methyl-4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C26H24N2O6/c1-17-13-23(27(29)30)11-9-19(17)5-7-21-15-26(34-4)22(16-25(21)33-3)8-6-20-10-12-24(28(31)32)14-18(20)2/h5-16H,1-4H3 |
Clé InChI |
ZRZSYYSQNYNMRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])C=CC2=CC(=C(C=C2OC)C=CC3=C(C=C(C=C3)[N+](=O)[O-])C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


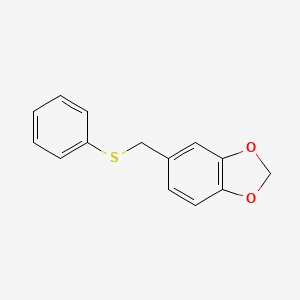
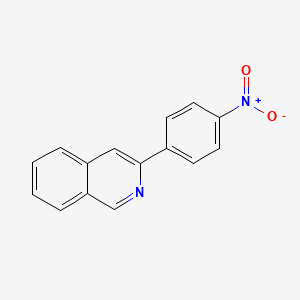
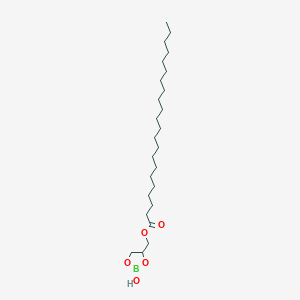
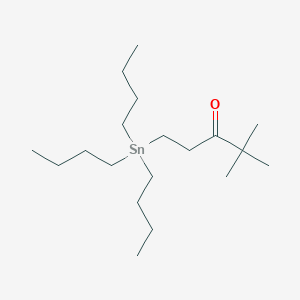

![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)
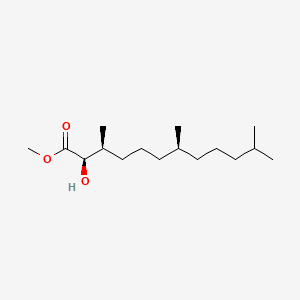
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)

